molecular formula C10H12N2O2S2 B14298988 [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid CAS No. 112768-84-0

[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid

Cat. No.: B14298988
CAS No.: 112768-84-0
M. Wt: 256.3 g/mol
InChI Key: JFGNDYFZRIQRFO-UHFFFAOYSA-N
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Description

[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid is an organic compound with a unique structure that includes a phenyl group, a hydrazinecarbothioyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid typically involves the reaction of 2-methyl-2-phenylhydrazinecarbothioyl chloride with thioglycolic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or hydrazinecarbothioyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]propionic acid
  • [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]butyric acid
  • [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]valeric acid

Uniqueness

[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

112768-84-0

Molecular Formula

C10H12N2O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-[(N-methylanilino)carbamothioylsulfanyl]acetic acid

InChI

InChI=1S/C10H12N2O2S2/c1-12(8-5-3-2-4-6-8)11-10(15)16-7-9(13)14/h2-6H,7H2,1H3,(H,11,15)(H,13,14)

InChI Key

JFGNDYFZRIQRFO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)NC(=S)SCC(=O)O

Origin of Product

United States

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